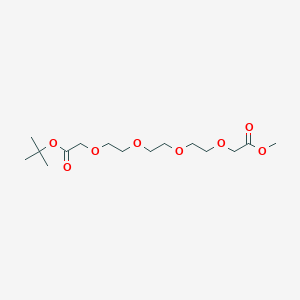

MeO2C-CH2-PEG4-CH2CO2tBu

描述

The compound MeO2C-CH2-PEG4-CH2CO2tBu is a chemical entity with the molecular formula C15H28O8 and a molecular weight of 336.38 g/mol . . This compound is characterized by its unique structure, which includes a polyethylene glycol (PEG) chain, making it highly soluble in water and other polar solvents .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of MeO2C-CH2-PEG4-CH2CO2tBu typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as methoxyacetic acid and tert-butyl bromoacetate.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is used to facilitate the reaction.

Purification: The product is purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Purification: Industrial-scale purification techniques such as crystallization and distillation are employed.

化学反应分析

Types of Reactions: MeO2C-CH2-PEG4-CH2CO2tBu undergoes various chemical reactions, including:

Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Hydrolysis: Carboxylic acids.

Oxidation: Carboxylic acids.

Substitution: Substituted derivatives with various functional groups.

科学研究应用

MeO2C-CH2-PEG4-CH2CO2tBu has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Utilized in the modification of biomolecules to enhance their solubility and stability.

Medicine: Employed in drug delivery systems due to its biocompatibility and ability to improve the pharmacokinetic properties of drugs.

Industry: Applied in the production of specialty chemicals and materials.

作用机制

The mechanism of action of MeO2C-CH2-PEG4-CH2CO2tBu involves its ability to interact with various molecular targets and pathways. The PEG chain in the compound enhances its solubility and allows it to form stable complexes with other molecules. This property is particularly useful in drug delivery systems, where the compound can improve the solubility and bioavailability of drugs .

相似化合物的比较

MeO2C-CH2-PEG3-CH2CO2tBu: Similar structure but with a shorter PEG chain.

MeO2C-CH2-PEG5-CH2CO2tBu: Similar structure but with a longer PEG chain.

MeO2C-CH2-PEG4-CH2CO2Me: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

Uniqueness: MeO2C-CH2-PEG4-CH2CO2tBu is unique due to its specific PEG chain length and the presence of a tert-butyl ester group, which provides distinct solubility and stability properties compared to its analogs .

生物活性

MeO2C-CH2-PEG4-CH2CO2tBu, also known as a PEGylated compound, incorporates a polyethylene glycol (PEG) moiety which significantly influences its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C15H28O8 and a molecular weight of 328.38 g/mol. The structure features a PEG4 linker, which enhances solubility and stability while potentially modifying the pharmacokinetics of conjugated drugs.

PEGylation is a process that involves attaching PEG chains to molecules such as proteins or drugs. This modification can improve the compound's solubility, reduce immunogenicity, and prolong its circulation time in the bloodstream. The presence of PEG can also influence the interaction of the drug with biological membranes and receptors.

Biological Activity

The biological activity of this compound is primarily linked to its ability to maintain effective interactions with target proteins while enhancing pharmacological properties.

In Vitro Studies

In vitro studies have demonstrated that PEGylated compounds often retain their biological activity while showing improved stability. For instance, research indicates that PEGylation can preserve the biological activity of proteins like brain-derived neurotrophic factor (BDNF) by preventing denaturation and degradation during storage and application .

In Vivo Studies

In vivo experiments reveal that PEGylated compounds can exhibit enhanced therapeutic effects due to their improved pharmacokinetic profiles. For example, studies on similar PEGylated compounds have shown increased half-lives and bioavailability when administered intrathecally .

Case Studies

- Case Study on BDNF PEGylation :

-

Clinical Application in Drug Development :

- Objective : Assess the pharmacokinetic properties of a PEGylated drug in patients.

- Findings : A study involving a PEGylated drug demonstrated improved absorption and longer duration of action compared to its non-PEGylated counterpart, highlighting the clinical relevance of PEG modifications in therapeutic applications .

Comparative Analysis

The following table summarizes key findings related to this compound and its analogs:

| Compound | Biological Activity | Stability | Half-Life Improvement | Notes |

|---|---|---|---|---|

| This compound | Moderate | High | Significant | Retains activity post-PEGylation |

| BDNF (unmodified) | High | Low | Baseline | Rapid degradation in circulation |

| Other PEGylated proteins | Variable | High | Enhanced | Dependent on molecular structure |

属性

IUPAC Name |

methyl 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O8/c1-15(2,3)23-14(17)12-22-10-8-20-6-5-19-7-9-21-11-13(16)18-4/h5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWMMUWYPJLHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901139596 | |

| Record name | 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-59-8 | |

| Record name | 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。